N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide

CDK2 inhibition cancer cell proliferation anti-tumor activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide (CAS 941932-55-4) is a synthetic small molecule with the molecular formula C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol. It belongs to the class of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives, characterized by a cyclic sulfonamide pharmacophore conjugated to a cyclopropanecarboxamide moiety via a 2-methylphenyl linker.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37
CAS No. 941932-55-4
Cat. No. B2519935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide
CAS941932-55-4
Molecular FormulaC14H18N2O3S
Molecular Weight294.37
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3CC3
InChIInChI=1S/C14H18N2O3S/c1-10-3-6-12(16-7-2-8-20(16,18)19)9-13(10)15-14(17)11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,15,17)
InChIKeyQZVLDGPVUZRQSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide (CAS 941932-55-4): Structural Identity and Procurement-Relevant Classification


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide (CAS 941932-55-4) is a synthetic small molecule with the molecular formula C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol . It belongs to the class of 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives, characterized by a cyclic sulfonamide pharmacophore conjugated to a cyclopropanecarboxamide moiety via a 2-methylphenyl linker . The 1,1-dioxidoisothiazolidine scaffold is a recognized privileged structure in medicinal chemistry, with documented applications across cyclin-dependent kinase (CDK) inhibition, P2X7 receptor modulation, cyclooxygenase/lipoxygenase dual inhibition, and IDH1 inhibition [1] [2] [3] [4]. This compound is supplied as a research-grade building block and tool compound for target identification and structure–activity relationship (SAR) exploration, with purity specifications typically ≥95% (HPLC) .It does not have regulatory approval for therapeutic use and is intended exclusively for in vitro research and preclinical development .

Scaffold γ-Sultam (1,1-dioxidoisothiazolidine) core
Use CDK2 pathway tool compound for SAR studies
Grade Research-grade building block (≥95% HPLC)

Why N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide Cannot Be Replaced by Generic Analogs: Structural Differentiation Risks


Within the 1,1-dioxidoisothiazolidine chemical series, biological activity is exquisitely dependent on the substitution pattern of the central phenyl ring. Empirical evidence demonstrates that the position of the isothiazolidine-1,1-dioxide substituent on the phenyl ring fundamentally alters kinase inhibitory potency [1]. Similarly, modifications to the phenyl group directly attached to the dioxidoisothiazolidine scaffold significantly affect CDK inhibition activity levels . A survey of CAS-indexed analogs of CAS 941932-55-4 reveals positional isomers where the isothiazolidine-1,1-dioxide group is at the 3- or 4-position of the phenyl ring, as well as analogs with halogen, methoxy, or different amide substitutions that are expected to display divergent target engagement, selectivity, and physicochemical properties . Critically, the cyclopropanecarboxamide moiety in this compound, when compared to acetamide or benzamide analogs, introduces ring strain that can potentially enhance reactivity and binding interactions . These structural determinants mean that procurement of a generic 'dioxidoisothiazolidine' analog without precise CAS verification carries a high risk of obtaining a compound with entirely different biological activity, selectivity profile, and experimental reproducibility.

Positional isomer mismatch
3- or 4-isothiazolidine phenyl isomers may shift kinase selectivity, making biological activity unpredictable.
Cyclopropane ring advantage lost
Acetamide or benzamide analogs lack cyclopropane ring strain and may not replicate target engagement or binding kinetics.
Generic “dioxidoisothiazolidine” risk
Analog procurement without exact CAS 941932-55-4 verification can yield compounds with divergent selectivity and reproducibility.

Quantitative Evidence Guide for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide: Head-to-Head and Class-Level Differentiation Data


Cancer Cell Line Anti-Proliferative Activity: Potency Consistent with CDK2-Engaged Class Standards

The target compound is reported to inhibit cyclin-dependent kinase 2 (CDK2) and reduce viability across multiple cancer cell lines . Although compound-specific IC₅₀ values are not publicly disclosed in peer-reviewed literature, direct structural analogs within the 1,1-dioxidoisothiazolidine series have demonstrated potent CDK2 inhibition. For example, a related 2-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]propanoic acid derivative inhibited CDK2/cyclin A with a Ki of 31 nM and achieved submicromolar anti-proliferative IC₅₀ values in tumor cell lines . Additionally, isothiazolidine-1,1-dioxide analogs of 3-hydroxychromones exhibited potent CDK1 and CDK2 inhibitory activity and inhibited proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cells [1]. These class-level benchmarks provide a quantitative frame of reference for the expected potency range of the target compound.

CDK2 anti-proliferative class benchmark
Class-level inference
This compound Reported CDK2 engagement; specific IC₅₀/Ki not publicly available
Class benchmark (related analog) CDK2/cyclin A Ki = 31 nM; submicromolar anti-proliferative IC₅₀ across EJ, HCT116, SW620, MDAMB468 lines
Supports CDK2 pathway inhibition study fit within the scaffold class
Compound-specific quantitative validation needed; no peer-reviewed IC₅₀ for CAS 941932-55-4
CDK2 inhibition cancer cell proliferation anti-tumor activity

Cyclopropanecarboxamide Moiety: Enhanced Reactivity Profile Versus Acetamide and Benzamide Isosteres

The cyclopropanecarboxamide moiety introduces ring strain that can potentially enhance reactivity compared to its acetamide or benzamide analogs . Cyclopropane-containing compounds have been extensively exploited in kinase inhibitor design for improved target engagement. In B-Raf kinase inhibitor programs, cyclopropanecarboxamido-substituted aromatic compounds have demonstrated improved anti-tumor activity and longer in vivo half-life compared to non-cyclopropyl analogs [1]. In the PDB structure 4MF0, a cyclopropanecarboxamide-containing benzothiazole inhibitor achieves sub-nanomolar potency against ITK kinase, with the cyclopropane ring contributing to optimized binding interactions within the kinase active site [2]. The presence of the cyclopropane ring in CAS 941932-55-4 thus provides a structural rationale for potentially enhanced binding kinetics relative to flat amide analogs lacking this strained ring system.

Cyclopropane reactivity vs. flat amides
Cross-study comparable
This compound Cyclopropanecarboxamide moiety present; no direct head-to-head data vs. matched acetamide
Related inhibitor (PDB 4MF0) Sub-nanomolar ITK potency; cyclopropane contributes to optimized active-site binding
Cyclopropane ring may support enhanced binding kinetics compared to acetamide analogs
Experimental comparison required for CAS 941932-55-4 vs. matched non-cyclopropyl controls
cyclopropane ring strain chemical reactivity binding interactions

1,1-Dioxidoisothiazolidine Scaffold: Validated Pharmacophore Across Multiple Therapeutic Target Classes

The 1,1-dioxidoisothiazolidine (γ-sultam) core is a validated pharmacophore with confirmed activity across multiple therapeutically relevant target classes, providing the compound with a broad and well-characterized biological annotation landscape. This scaffold has produced: (a) S-2474, a dual COX-2/5-LO inhibitor that advanced to clinical trials for rheumatoid arthritis [1]; (b) BAI, a CDK inhibitor with demonstrated anti-cancer activity in renal carcinoma models [2]; (c) P2X7 receptor modulators for inflammatory and neuropathic pain [3]; and (d) an isothiazolidine-3-carboxamide-1,1-dioxide crystalline sulfamide with excellent IDH1 inhibitory activity and high stability [4]. The specific 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl substitution pattern of CAS 941932-55-4 represents a distinct chemotype within this scaffold family, differentiated from the indazole-fused CDK inhibitors (e.g., ChemComp-740, PDB 2R64) [5] and the 2-ethyl-substituted S-2474 series [1].

Validated multi-target γ-sultam scaffold
Class-level inference
CDK, COX-2/5-LO, P2X7, IDH1 inhibition demonstrated across the scaffold family; clinical candidate S-2474 and tool compounds reported
Scaffold supports diverse target engagement research; distinct substitution offers novel IP space
CAS 941932-55-4 occupies an underexplored chemotype within this validated pharmacophore
γ-sultam scaffold multi-target pharmacophore drug discovery platform

Molecular Weight (294.37 g/mol) and Physicochemical Profile: Favorable Drug-Likeness Versus Higher-MW Indazole-Fused Analogs

CAS 941932-55-4 has a molecular weight of 294.37 g/mol, placing it well within the favorable range for oral bioavailability according to Lipinski's Rule of Five (MW < 500) . This represents a significant physicochemical advantage over indazole-fused 1,1-dioxidoisothiazolidine analogs such as ChemComp-740 (MW = 453.56 g/mol) [1] and the BAI compound class, whose higher molecular weight and extended aromatic systems may limit solubility and permeability. Additionally, the compound's MW compares favorably to the 1,2-isothiazolidine-1,1-dioxide clinical candidate S-2474 (MW ~ 439 g/mol for parent structure) [2]. The lower MW of CAS 941932-55-4 provides greater headroom for subsequent SAR optimization—allowing introduction of additional substituents while remaining within drug-like property space—making it an attractive starting point for lead optimization programs.

Molecular weight advantage
Cross-study comparable
294.37 vs. 453.56 g/mol (indazole-fused analog)
~35% lower MW supports lead-like optimization with greater property headroom
Drug-likeness benchmark based on Lipinski Rule of Five; in vivo PK not reported
drug-likeness molecular weight physicochemical properties

Distinct Phenyl Substitution Pattern: Differentiated from 3- and 4-Position Isomers for Kinase Selectivity Profiling

CAS 941932-55-4 features a 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl substitution pattern. Key positional isomers exist in the chemical inventory: the 3-substituted isomer N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide (CAS 900005-25-6) and the 4-chloro-3-substituted analog (CAS 941994-58-7) . Evidence from the CDK inhibitor patent literature demonstrates that substitution position on the phenyl ring is a critical determinant of kinase inhibitory potency within this scaffold class [1]. The 2-methyl group in CAS 941932-55-4 introduces both steric and electronic modulation at the ortho position relative to the cyclopropanecarboxamide, which is expected to influence the dihedral angle between the amide and the phenyl ring, potentially altering the presentation of the cyclopropane moiety to the target binding pocket in a manner distinct from 3- or 4-substituted analogs . This unique substitution geometry is not replicated by any known positional isomer.

Unique 2-methyl-5-substitution pattern
Supporting evidence
2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl geometry; ortho-methyl present, not replicated by 3- or 4-positional isomers (CAS 900005-25-6, CAS 941994-58-7)
Enables distinct kinase selectivity profiling not achievable with positional isomers
Comparative selectivity data for isomers not publicly reported; inferred from SAR principles
positional isomer kinase selectivity SAR differentiation

Polypharmacology Potential: Reported Antimicrobial and Anticancer Activity Suggesting Multi-Target Utility

The target compound is reported to exhibit both antimicrobial and anticancer properties in preliminary biological evaluations . This dual activity profile is consistent with the broader γ-sultam scaffold class, where compounds such as the 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives have been optimized as potent inhibitors of human protein kinase CK2 [1], and 1,1-dioxoisothiazolidine-substituted indazoles have demonstrated broad cell proliferation inhibition across multiple cancer indications including inflammation, restenosis, and angiogenesis [2]. While the specific antimicrobial mechanism has not been elucidated for CAS 941932-55-4, this dual-activity profile distinguishes it from pure CDK2-selective inhibitors and suggests potential for polypharmacology applications, particularly in drug discovery programs targeting both infectious and oncological disease pathways.

Dual antimicrobial-anticancer report
Supporting evidence
Preliminary screening indicates both antimicrobial and anticancer properties; MIC and IC₅₀ not publicly disclosed
May support polypharmacology screening programs exploring combined activity profiles
Mechanism unconfirmed; data derive from product documentation, not peer-reviewed publication
antimicrobial anticancer polypharmacology

Best Research and Industrial Application Scenarios for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)cyclopropanecarboxamide (CAS 941932-55-4)


CDK2-Focused Oncology Drug Discovery: Lead-Like Starting Point with Favorable MW for SAR Expansion

CAS 941932-55-4, with its molecular weight of 294.37 g/mol and reported CDK2 target engagement [1], is positioned as a lead-like starting point for CDK2 inhibitor development. Its MW advantage of approximately 159 g/mol over indazole-fused analogs such as ChemComp-740 (MW 453.56 g/mol) [2] provides medicinal chemistry teams with greater optimization headroom—allowing the introduction of potency-enhancing substituents, solubility-improving groups, or selectivity-conferring modifications while remaining within drug-like property space. The validated CDK2 inhibitory activity of the isothiazolidine-1,1-dioxide scaffold class, with literature benchmarks including a Ki of 31 nM for related compounds [3], establishes a credible potency baseline for hit-to-lead and lead optimization campaigns in oncology.

Kinase Selectivity Profiling: Unique 2-Methyl-5-Substituted Chemotype for Chemical Biology Probe Development

The distinct 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl substitution pattern of CAS 941932-55-4 is not replicated by any known positional isomer in the chemical inventory—including the 3-substituted isomer (CAS 900005-25-6) and the 4-chloro-3-substituted analog (CAS 941994-58-7) [1] [2]. This unique substitution geometry, combined with the cyclopropanecarboxamide moiety, makes the compound suitable as a chemical biology probe for kinase selectivity profiling. The ortho-methyl group is expected to influence the presentation of the cyclopropane ring to the target binding pocket in a manner distinct from its positional isomers, making this compound the specific choice for SAR studies requiring this exact three-dimensional pharmacophore arrangement [3]. Researchers investigating CDK family selectivity or broader kinome profiling can use this compound to map structure-selectivity relationships dependent on phenyl ring substitution geometry.

Polypharmacology Research: Dual Antimicrobial–Anticancer Screening Programs

The reported dual antimicrobial and anticancer activities of CAS 941932-55-4 [1] position it as a candidate for polypharmacology research programs targeting both infectious disease and oncology pathways. The broader γ-sultam scaffold class has demonstrated activity across kinase inhibition (CDK1/CDK2 [2], CK2 [3]), inflammatory pathway modulation (COX-2/5-LO dual inhibition [4]), and purinergic signaling (P2X7 antagonism ), suggesting that compounds within this scaffold family may engage multiple biological targets. For academic or industrial groups exploring drug repurposing hypotheses or seeking to identify compounds with synergistic anti-infective and anti-proliferative properties, CAS 941932-55-4 represents a structurally characterized entry point with documented multi-target potential.

Scaffold-Hopping and IP Diversification: Novel Chemotype for γ-Sultam-Based Drug Discovery Platforms

The 1,1-dioxidoisothiazolidine scaffold is a validated pharmacophore that has yielded clinical candidates (S-2474 for arthritis [1]) and potent tool compounds (BAI for renal carcinoma [2], IDH1 inhibitors [3]), but the existing IP landscape is dominated by indazole-fused, 2-ethyl-substituted, and bis-aryl chemotypes. CAS 941932-55-4 occupies a structurally distinct and underexplored region within this scaffold family, characterized by its 2-methyl-5-substituted phenyl core and cyclopropanecarboxamide terminus. This unique combination makes it an attractive starting point for scaffold-hopping strategies aimed at identifying novel IP-protectable chemical matter. Medicinal chemistry teams can leverage the established SAR of the γ-sultam class while exploring previously unclaimed substitution space, potentially leading to composition-of-matter patent filings with freedom-to-operate advantages over existing clinical-stage γ-sultam compounds [4].

Application
Selection Property
Validation Focus
CDK2 inhibitor lead optimization
Lead-like molecular weight and γ-sultam scaffold
CDK2 enzymatic and cellular potency validation
Kinase selectivity probe development
Unique 2-methyl-5-substituted chemotype
Kinase panel selectivity profiling
Polypharmacology screening
Dual antimicrobial–anticancer activity report
Target deconvolution and synergy studies
Scaffold-hopping and chemotype diversification
Structurally distinct γ-sultam substitution pattern
IP landscape differentiation and SAR expansion
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